One study suggests that 2-chloro-6-fluoro-N-(1-isopropyl-4-piperidinyl)benzamide exerts its pharmacological effects by blocking the voltage-gated sodium channel Nav1.7, primarily located in peripheral sensory neurons. [] Nav1.7 plays a crucial role in the generation and propagation of action potentials, influencing neuronal excitability and pain signaling. By inhibiting Nav1.7, the compound is proposed to reduce pain signals transmitted from the periphery to the central nervous system, resulting in analgesic effects.
2-chloro-6-fluoro-N-(1-isopropyl-4-piperidinyl)benzamide, referred to as BZP in the study, demonstrated promising analgesic properties in rat models of inflammatory and neuropathic pain. [] The compound effectively reversed hyperalgesia in the Complete Freund's adjuvant model and allodynia in the spinal nerve ligation model, displaying efficacy comparable to established analgesics. [] Importantly, unlike centrally acting analgesics, BZP did not induce any impairment of motor coordination, suggesting a potentially favorable side effect profile. []
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9